3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Description
3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
Molecular Formula |
C25H22N2O6 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1-(2-phenylethyl)indol-2-one |
InChI |
InChI=1S/C25H22N2O6/c1-33-23-12-11-18(15-21(23)27(31)32)22(28)16-25(30)19-9-5-6-10-20(19)26(24(25)29)14-13-17-7-3-2-4-8-17/h2-12,15,30H,13-14,16H2,1H3 |
InChI Key |
NELMJESBALFIGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCC4=CC=CC=C4)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . This binding can lead to the modulation of signaling pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
What sets 3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
